molecular formula C23H18BrN3O4 B12031252 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 764656-76-0

4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12031252
CAS No.: 764656-76-0
M. Wt: 480.3 g/mol
InChI Key: ZZTVIVHHTAIJNH-AFUMVMLFSA-N
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Description

4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a phenyl ring substituted with a 2-bromobenzoate group and a carbohydrazonoyl moiety linked to an oxo(2-toluidino)acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxo(2-toluidino)acetyl intermediate: This step involves the reaction of 2-toluidine with acetic anhydride to form the oxo(2-toluidino)acetyl intermediate.

    Carbohydrazonoyl formation: The intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl moiety.

    Coupling with phenyl 2-bromobenzoate: Finally, the carbohydrazonoyl intermediate is coupled with phenyl 2-bromobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the 2-bromobenzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate: Similar structure but with a different position of the bromine atom.

    4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific substitution pattern and the presence of both oxo and carbohydrazonoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

764656-76-0

Molecular Formula

C23H18BrN3O4

Molecular Weight

480.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H18BrN3O4/c1-15-6-2-5-9-20(15)26-21(28)22(29)27-25-14-16-10-12-17(13-11-16)31-23(30)18-7-3-4-8-19(18)24/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

ZZTVIVHHTAIJNH-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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